molecular formula C26H25NO5 B613472 Fmoc-O-ethyl-D-tyrosine CAS No. 162502-65-0

Fmoc-O-ethyl-D-tyrosine

Cat. No. B613472
M. Wt: 431.49
InChI Key:
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Scientific Research Applications

  • Field : Crystallography and Biomedical Research

    • Application : Fmoc amino acids, including Fmoc–tyrosine, have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials, or therapeutics .
    • Methods : The structural, conformational, and energy landscape of these compounds is investigated in detail by combined experimental and in silico approaches . This includes the use of density functional theory (DFT) method either in vacuo or in solution .
    • Results : The study provides a comprehensive summary of noncovalent interactions combined with a library of supramolecular synthon patterns in all crystal structures of amino acids with the Fmoc moiety reported so far .
  • Field : Organic Chemistry

    • Application : Fmoc-protected amino esters, including Fmoc-O-ethyl-D-tyrosine, are used in solid-phase peptide synthesis (SPPS) using the Fmoc strategy .
    • Methods : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
    • Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
  • Field : Peptide Synthesis

    • Application : Fmoc-Tyr (tBu)-OH can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .
    • Methods : The synthesis involves the use of Fmoc-Tyr (tBu)-OH in solid phase synthesis .
    • Results : The result is the successful synthesis of Leu-EnkephalinAmide .
  • Field : Biomedical Research

    • Application : Fmoc amino acids, including Fmoc–tyrosine, have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials or therapeutics .
    • Methods : The structural, conformational, and energy landscape of these compounds is investigated in detail by combined experimental and in silico approaches . This includes the use of density functional theory (DFT) method either in vacuo or in solution .
    • Results : The study provides a comprehensive summary of noncovalent interactions combined with a library of supramolecular synthon patterns in all crystal structures of amino acids with the Fmoc moiety reported so far .
  • Field : Green Chemistry

    • Application : Fmoc-protected amino esters, including Fmoc-O-ethyl-D-tyrosine, are used in solid-phase peptide synthesis (SPPS) using the Fmoc strategy .
    • Methods : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
    • Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
  • Field : Peptide Synthesis

    • Application : Fmoc-Tyr (tBu)-OH can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .
    • Methods : The synthesis involves the use of Fmoc-Tyr (tBu)-OH in solid phase synthesis .
    • Results : The result is the successful synthesis of Leu-EnkephalinAmide .
  • Field : Biomedical Research

    • Application : Fmoc amino acids, including Fmoc–tyrosine, have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials or therapeutics .
    • Methods : The structural, conformational, and energy landscape of these compounds is investigated in detail by combined experimental and in silico approaches . This includes the use of density functional theory (DFT) method either in vacuo or in solution .
    • Results : The study provides a comprehensive summary of noncovalent interactions combined with a library of supramolecular synthon patterns in all crystal structures of amino acids with the Fmoc moiety reported so far .
  • Field : Green Chemistry

    • Application : Fmoc-protected amino esters, including Fmoc-O-ethyl-D-tyrosine, are used in solid-phase peptide synthesis (SPPS) using the Fmoc strategy .
    • Methods : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
    • Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
  • Field : Peptide Synthesis

    • Application : Fmoc-Tyr (tBu)-OH can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .
    • Methods : The synthesis involves the use of Fmoc-Tyr (tBu)-OH in solid phase synthesis .
    • Results : The result is the successful synthesis of Leu-EnkephalinAmide .

Future Directions

The future directions of Fmoc-O-ethyl-D-tyrosine are not explicitly mentioned in the search results. However, given its use in proteomics studies and solid phase peptide synthesis techniques2, it is likely to continue to be a valuable tool in these areas.


Please note that this information is based on the available data and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUVROJKPSLLU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673992
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-ethyl-D-tyrosine

CAS RN

162502-65-0
Record name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162502-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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